![molecular formula C21H14ClNO2S B2415308 2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide CAS No. 860610-00-0](/img/structure/B2415308.png)
2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide
Overview
Description
Scientific Research Applications
Bactericidal Activity
Research has identified derivatives of benzamide, such as 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, exhibiting significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. These compounds, including 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, have demonstrated potent bactericidal effects in a concentration-dependent manner, especially against MRSA strains (Zadrazilova et al., 2015).
Anticancer Potential
Benzamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).
Activity Against Mycobacterial, Bacterial, and Fungal Strains
A study described the synthesis and biological evaluation of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which exhibited comparable or higher activity against mycobacterial, bacterial, and fungal strains than standard drugs like isoniazid and ciprofloxacin. This suggests their potential in treating various microbial infections (Imramovský et al., 2011).
Neuroleptic Activity
Benzamides, specifically N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines derivatives, have been synthesized and evaluated for neuroleptic activity. These compounds, like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential in psychosis treatment (Iwanami et al., 1981).
Antibacterial and Antifungal Activity
Certain N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides have demonstrated in vitro antibacterial and antifungal activities. These compounds, through specific substitutions, have shown promise as potential antibacterial and antifungal agents (Belz et al., 2013).
Anti-inflammatory Effects
A study explored the anti-inflammatory properties of benzodiazepine receptor ligands, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and 7-chloro-5-(4-chlorophenyl)-1, 3-dihydro-1-methyl-2-H-1,4-benzodiazepin-2-one. They demonstrated significant inhibition of oedema formation in mice, suggesting their role in anti-inflammatory responses (Torres et al., 1999).
GPR139 Receptor Agonism
Research identified glycine benzamides as potent agonists for the GPR139 receptor. Compounds like (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide were found to be potent, selective agonists of hGPR139, crossing the blood-brain barrier and demonstrating drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).
Antibacterial Study of Derivatives
The compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide showed antibacterial activity towards gram-positive and gram-negative bacteria. It was characterized using various spectroscopic techniques, highlighting its potential as an antibacterial agent (Adam et al., 2016).
Anti-pathogenic Activity of Thiourea Derivatives
A series of acylthioureas, including benzamides with aryl-carbamothioyl substitutions, demonstrated significant interaction with bacterial cells, both in free and adherent states. These compounds showed promising anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming abilities (Limban et al., 2011).
properties
IUPAC Name |
2-chloro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2S/c1-12-6-8-18-15(10-12)20(24)16-11-13(7-9-19(16)26-18)23-21(25)14-4-2-3-5-17(14)22/h2-11H,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMNZUUOWHOTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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